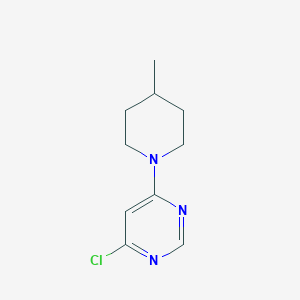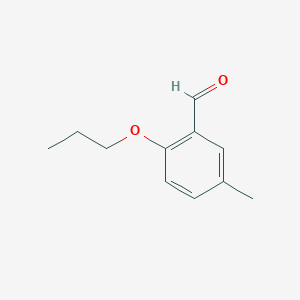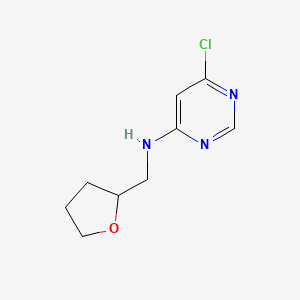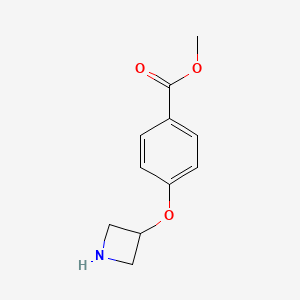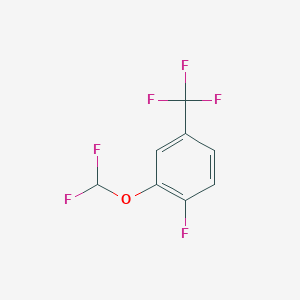
2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
“2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1803848-15-8 . It is a liquid at room temperature and is stored at 2-8°C . The IUPAC name for this compound is 2-(difluoromethoxy)-1-fluoro-3-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of compounds similar to “2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene” often involves trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule . This process plays an increasingly important role in the synthesis of pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The molecular weight of “2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene” is 230.11 . The InChI code for this compound is 1S/C8H4F6O/c9-5-3-1-2-4(8(12,13)14)6(5)15-7(10)11/h1-3,7H .Chemical Reactions Analysis
The trifluoromethyl group in “2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene” can undergo various chemical reactions. For instance, trifluoromethylation of carbon-centered radical intermediates has been reported .Physical And Chemical Properties Analysis
“2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene” is a liquid at room temperature . It is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
-
Low-Valent Compounds with Heavy Group-14 Elements
- Application: These compounds have unique electronic properties and have shown applications in various areas such as organic transformations, small molecule activation, and materials .
- Method: The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes .
- Results: They have been used in reactions including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .
-
Fluorous Effect in Biomolecular Applications
- Application: Fluorous chemistry has numerous applications that stretch among different fields: from catalysis to separation science, from supramolecular to materials and analytical chemistry .
- Method: This involves the introduction of local fluorous domains to modify protein properties, and the use of fluorous microarrays combined with Mass-Spectroscopy (MS) techniques .
- Results: The unique features of perfluorinated compounds have led to innovations in these fields .
-
Low-Valent Compounds with Heavy Group-14 Elements
- Application: These compounds have unique electronic properties and have shown applications in various areas such as organic transformations, small molecule activation, and materials .
- Method: The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes .
- Results: They have been used in reactions including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .
-
Fluorous Effect in Biomolecular Applications
- Application: Fluorous chemistry has numerous applications that stretch among different fields: from catalysis to separation science, from supramolecular to materials and analytical chemistry .
- Method: This involves the introduction of local fluorous domains to modify protein properties, and the use of fluorous microarrays combined with Mass-Spectroscopy (MS) techniques .
- Results: The unique features of perfluorinated compounds have led to innovations in these fields .
Safety And Hazards
Orientations Futures
The trifluoromethyl group, which is present in “2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene”, is becoming increasingly important in the fields of pharmaceuticals, agrochemicals, and materials . Therefore, research into the synthesis and applications of trifluoromethylated compounds is likely to continue to be a significant area of focus .
Propriétés
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNVIPRLFSOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)
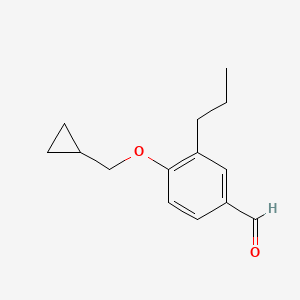
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)
![4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394814.png)
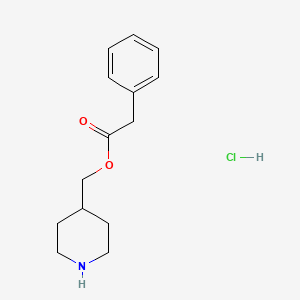
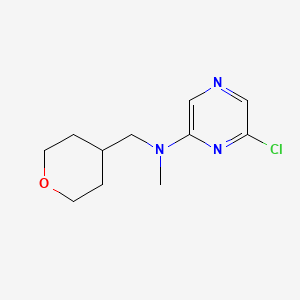
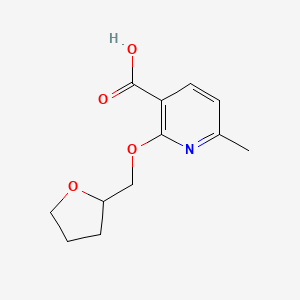
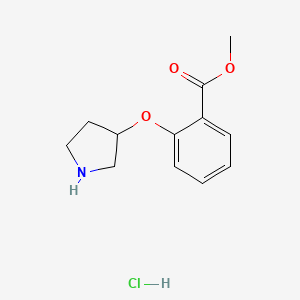
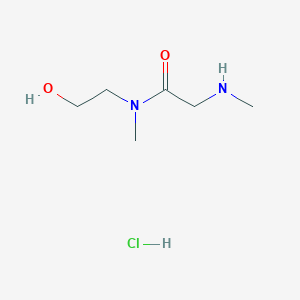
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)
